Evidence Item 1: Solvent-Processable Wholly Aromatic Polyamide Architecture Enabled by 3,5-Regiochemistry
US Patent 5,132,393 explicitly demonstrates that 3,5-diaminobenzophenone — and only this isomer among the diaminobenzophenone series — is claimed as the diamine monomer enabling dissolution of the resulting wholly aromatic polyamide in tert-amide solvents (e.g., DMAc, NMP) for direct film casting without a post-imidization step [1]. In contrast, conventional wholly aromatic polyamides such as poly(p-phenyleneterephthalamide) (Kevlar-type) require dissolution in concentrated sulfuric acid for processing, which introduces corrosion, waste treatment, and safety complications [1]. The patent specifies that the 5-benzoyl-1,3-diaminophenylene unit introduces both a meta-linkage flexible portion and a benzoyl attaching unit simultaneously into the polymer backbone — a dual structural feature that positional isomers (3,3′-, 3,4-, 4,4′-) cannot provide [1].
| Evidence Dimension | Polymer solution processability for film formation |
|---|---|
| Target Compound Data | Wholly aromatic polyamides containing 3,5-diaminobenzophenone dissolve in tert-amide solvents (DMAc, NMP), enabling direct film casting; transparent films achievable at 3,5-diaminobenzophenone mole fraction 0.05–0.5 in copolymer [1] |
| Comparator Or Baseline | Conventional wholly aromatic polyamides (e.g., poly(p-phenyleneterephthalamide)) are soluble only in concentrated H₂SO₄ or LiCl/amide mixtures; 4,4′-diaminobenzophenone-derived polymers yield rigid, poorly soluble structures [1] |
| Quantified Difference | Qualitative but definitive: solvent processing vs. strong-acid processing; transparent flexible films vs. opaque/fibrillated films |
| Conditions | Condensation polymerization with isophthaloyl chloride (or mixtures with terephthaloyl chloride) in tert-amide solvent at below-room temperature; film casting by wet or dry process |
Why This Matters
This is the core differentiating feature for polymer manufacturers: the 3,5-isomer uniquely enables an economical, safe, solvent-based film casting route that avoids the strong-acid processing required by competing diamine monomers, directly reducing capital equipment corrosion risk and waste treatment costs.
- [1] US Patent 5,132,393. Wholly aromatic polyamides and copolyamides, and process therefor. Issued July 21, 1992. Columns 1–4, particularly lines describing dissolution in tert-amide solvents and film casting. View Source
